molecular formula C14H19N3O B2933580 N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide CAS No. 637322-75-9

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide

Cat. No.: B2933580
CAS No.: 637322-75-9
M. Wt: 245.326
InChI Key: YUBZHVRKTFITEW-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide typically involves the reaction of 1H-1,3-benzodiazole with a suitable propylating agent, followed by amidation. One common method involves the use of 3-bromopropylamine hydrobromide as the propylating agent, which reacts with 1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methylpropanoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it a more potent pharmacological agent. Additionally, its structural versatility allows for modifications that can enhance its activity and selectivity.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)14(18)15-9-5-8-13-16-11-6-3-4-7-12(11)17-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZHVRKTFITEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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